Introduction: A Novel Bis-Piperidine Scaffold for Advanced Drug Discovery
Introduction: A Novel Bis-Piperidine Scaffold for Advanced Drug Discovery
An In-Depth Technical Guide to 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine : Synthesis, Characterization, and Applications
1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is a bifunctional organic molecule featuring two distinct piperidine rings linked by a methylene bridge. As a synthetic building block, it combines several key structural motifs highly valued in medicinal chemistry:
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A 1-Boc-piperidine moiety : The tert-butyloxycarbonyl (Boc) protecting group provides a stable, lipophilic handle that enables controlled, sequential synthesis while preventing unwanted reactivity of the piperidine nitrogen.
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A 3-hydroxypiperidine moiety : The hydroxyl group introduces polarity and serves as a versatile chemical handle for further functionalization, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. The stereochemistry at this position can be crucial for biological activity.
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A tertiary amine linker : The central nitrogen atom provides a basic center that can be critical for target engagement and influences the molecule's pharmacokinetic profile.
The piperidine ring is a privileged scaffold found in over 70 FDA-approved drugs, prized for its ability to confer favorable properties such as metabolic stability and improved solubility.[1][2] Bis-piperidine structures, in particular, serve as rigid scaffolds that can orient pharmacophoric elements in precise three-dimensional space, making them ideal for targeting complex protein-protein interactions or specific receptor binding pockets.[3]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the predicted chemical properties, a robust synthetic protocol, anticipated analytical characterization, and potential applications of this versatile, yet under-documented, chemical entity.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably calculated and inferred from its constituent parts.
| Property | Value / Description | Source |
| IUPAC Name | tert-butyl 4-((3-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate | - |
| Molecular Formula | C₁₆H₃₀N₂O₃ | Calculated |
| Molecular Weight | 314.42 g/mol | Calculated |
| Appearance | Predicted to be a solid or viscous oil at room temperature. | Inferred |
| Solubility | Predicted to be soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethyl sulfoxide (DMSO). Limited solubility in water is expected. | Inferred[4] |
| Key Functional Groups | Carbamate (Boc), Tertiary Amine, Secondary Alcohol | - |
Proposed Synthesis: A Reductive Amination Approach
The most direct and efficient pathway to synthesize 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine is through the reductive amination of 1-Boc-4-formylpiperidine with 3-hydroxypiperidine . This method is widely employed for its high yield, mild reaction conditions, and broad functional group tolerance.[5][6]
Causality of Experimental Design
The choice of reagents is critical for a successful transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this reaction. Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is less basic and significantly more chemoselective. It reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol. This selectivity is crucial for achieving a high yield of the desired tertiary amine product.[7] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are excellent at solvating the reactants and intermediates.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow via reductive amination.
Detailed Step-by-Step Protocol
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Reaction Setup: To a solution of 1-Boc-4-formylpiperidine (1.0 eq) [CAS: 137076-22-3] in anhydrous dichloromethane (DCM, approx. 0.1 M), add 3-hydroxypiperidine (1.1 eq) [CAS: 6859-99-0].[8][9]
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure product.
Anticipated Spectroscopic Characterization
The structural confirmation of the synthesized molecule would rely on a combination of standard spectroscopic techniques. The following are predicted key signals based on the compound's structure and data from related molecules.[10][11]
| Technique | Predicted Key Signals/Features |
| ¹H NMR | ~1.45 ppm (s, 9H): Characteristic singlet for the nine protons of the tert-butyl (Boc) group. ~3.0-4.2 ppm (m): Complex multiplets corresponding to the protons on the carbons adjacent to the nitrogen and oxygen atoms of both piperidine rings. ~2.0-2.8 ppm (m): Multiplets for the methylene bridge protons and other piperidine ring protons. ~1.0-1.9 ppm (m): Remaining aliphatic protons of the piperidine rings. A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable. |
| ¹³C NMR | ~155 ppm: Carbonyl carbon of the Boc group. ~80 ppm: Quaternary carbon of the Boc group (C(CH₃)₃). ~60-70 ppm: Carbons adjacent to the hydroxyl group and nitrogen atoms. ~28.5 ppm: Methyl carbons of the Boc group. Additional signals in the aliphatic region (~25-55 ppm) for the remaining carbons of the piperidine rings. |
| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group. ~2950-2800 cm⁻¹: C-H stretches from the aliphatic groups. ~1690 cm⁻¹ (strong): C=O stretch from the Boc-carbamate group. ~1160 cm⁻¹: C-N stretch. |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 315.23: Predicted molecular ion peak for C₁₆H₃₁N₂O₃⁺. |
Applications in Medicinal Chemistry and Drug Discovery
The structural features of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine make it a highly attractive scaffold for developing novel therapeutics across several areas.[12][13]
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CNS Agents: The piperidine core is a well-established pharmacophore in drugs targeting the central nervous system (CNS).[14] The lipophilicity of the Boc-protected scaffold can aid in crossing the blood-brain barrier, while the polar hydroxyl group and tertiary amine can be tuned for specific receptor interactions (e.g., dopamine, serotonin, or opioid receptors).
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Kinase Inhibitors: The 3-hydroxypiperidine motif is a key intermediate in the synthesis of kinase inhibitors, such as the BTK inhibitor Ibrutinib.[15][16] This scaffold can be elaborated to present vectors that interact with the hinge region or other key pockets of kinase active sites.
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Antiviral and Antimicrobial Agents: Piperidine derivatives are integral to various antiviral and antimicrobial drugs. This molecule could serve as a starting point for developing agents that target viral entry or bacterial cell wall synthesis.[17]
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Fragment-Based Drug Discovery (FBDD) and Library Synthesis: The molecule is an ideal starting point for creating a diverse chemical library. The Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be functionalized via acylation, alkylation, or sulfonylation. Simultaneously, the hydroxyl group can be modified through etherification, esterification, or oxidation, allowing for multi-directional library expansion.
Logical Relationship Diagram for Drug Discovery
Caption: Diversification strategy for lead discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, hazard assessment can be based on structurally related chemicals.[18]
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Hazard Classification (Predicted): Likely to be classified as causing skin irritation (H315), serious eye damage/irritation (H318/H319), and potential respiratory irritation (H335).
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.
Conclusion
1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine represents a promising yet underexplored building block for synthetic and medicinal chemistry. Its design incorporates multiple pharmacologically relevant features, including two piperidine rings, a versatile hydroxyl handle, and a stable Boc protecting group. The proposed synthesis via reductive amination offers a reliable and scalable route for its production. For researchers in drug discovery, this molecule serves as a valuable scaffold for generating novel compound libraries to explore new chemical space and develop next-generation therapeutics.
References
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